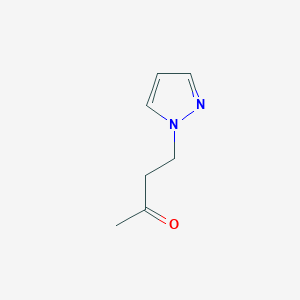![molecular formula C13H12N2O2 B1298313 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 13174-37-3](/img/structure/B1298313.png)
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is a compound that features a pyridine ring and an amino group linked to a benzoic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with pyridine and benzoic acid components have been synthesized and investigated for their potential applications in various fields, including coordination chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves solvothermal methods or hydrothermal conditions, as seen in the preparation of metal-organic frameworks (MOFs) using 4-(pyridin-4-yl)benzoic acid and the hydrothermal synthesis of coordination polymers from derivatives of benzoic acid . The synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids also provides insight into the potential synthetic routes that could be applied to 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid .
Molecular Structure Analysis
The molecular structure of related compounds often features coordination to metal centers, forming complex structures such as 2D-networks and 1D coordination polymers . The molecular structure is crucial as it can influence the properties and potential applications of the compound. For instance, the structure of 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid was determined under hydrothermal conditions, revealing a nearly planar conformation .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form coordination polymers and MOFs with various metals . These reactions are often driven by the coordination of the carboxylate group to metal ions, and the pyridine moiety can also participate in metal coordination or hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the solvatochromism and chromotropism observed in MOFs based on 4-(pyridin-4-yl)benzoic acid are a result of their structural features and solvent interactions . The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acid are also noteworthy, as they exhibit luminescence efficiencies and excited state lifetimes that are of interest for potential applications . The antimicrobial activity and molecular docking studies of novel synthesized compounds from pyridine-4-carboxaldehyde also highlight the diverse properties that can be investigated .
Scientific Research Applications
Coordination Chemistry and Properties
Research in coordination chemistry has explored the chemistry and properties of related compounds, focusing on their preparation, protonation/deprotonation behaviors, complexation with metals, and their spectroscopic, structural, magnetic, biological, and electrochemical properties. These investigations reveal potential interest in analogues of "3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid" for future studies due to their versatile applications (Boča, Jameson, & Linert, 2011).
Influence of Metals on Biological Ligands
The influence of metals on the electronic system of biologically important ligands, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, has been reviewed. Studies utilizing spectroscopy and quantum mechanical calculations highlight the interaction of these compounds with metals, affecting their electronic system and suggesting a need for further physico-chemical research to understand their interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which share a structural resemblance to "3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid," have demonstrated significant biological potentials, including antifungal, anti-Parkinsonism, and anti-tumoral activities. These findings suggest the broader pharmacological importance of heterocyclic compounds in developing novel therapeutic agents (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Antioxidant, Microbiological, and Cytotoxic Activity
Natural carboxylic acids, including derivatives of benzoic acid, have been studied for their biological activities. Structural differences among these compounds influence their antioxidant, antimicrobial, and cytotoxic activities, suggesting potential applications in developing new drugs with improved bioactivity profiles (Godlewska-Żyłkiewicz et al., 2020).
Corrosion Inhibitors
Quinoline and its derivatives, related in structure to "3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid," have been reviewed for their use as anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion, forming stable chelating complexes with metallic surfaces, suggesting applications in corrosion protection technologies (Verma, Quraishi, & Ebenso, 2020).
Safety And Hazards
properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOXNJWMRVHSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359063 |
Source


|
| Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
CAS RN |
13174-37-3 |
Source


|
| Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

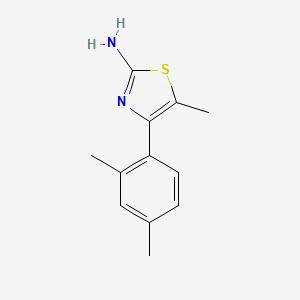
![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)
![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)
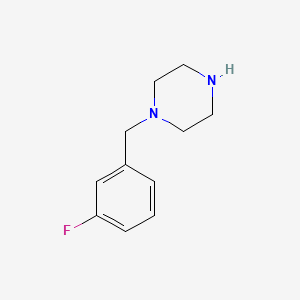
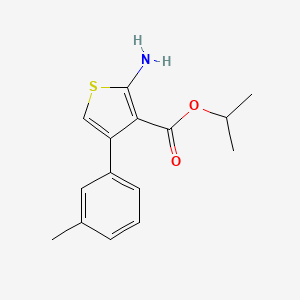
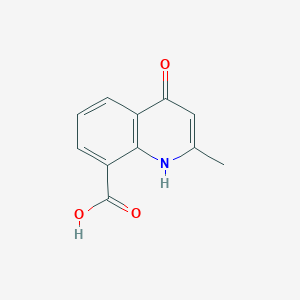
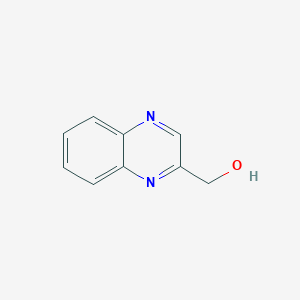
![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)
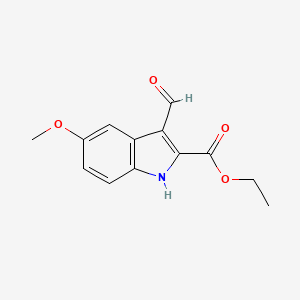
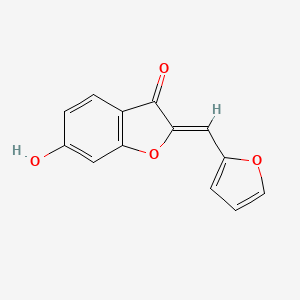
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

